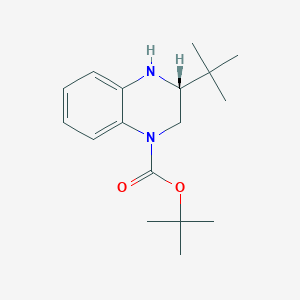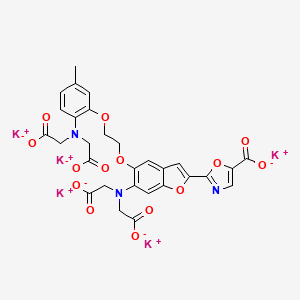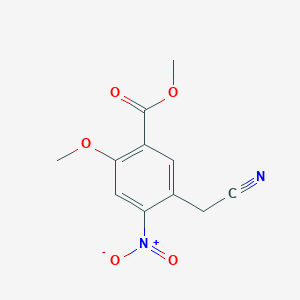![molecular formula C7H6ClNO B2536162 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 161454-93-9](/img/structure/B2536162.png)
6-Chloro-2,3-dihydrofuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C11H8ClNO . It has an average mass of 205.640 Da and a monoisotopic mass of 205.029449 Da .
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.1±3.0 kJ/mol and a flash point of 171.2±26.5 °C .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Pyridine derivatives are crucial in various fields, especially in medicinal chemistry, where they exhibit a wide range of biological activities. These activities include antifungal, antibacterial, antioxidant, anticancer, and anti-inflammatory effects. The significance of pyridine derivatives in drug discovery is underscored by their role in the development of new therapeutic agents, suggesting potential medicinal applications for structurally similar compounds like 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (Alshamrani, 2023).
Catalysis and Organic Synthesis
Heterocyclic compounds are instrumental in catalysis and organic synthesis. For instance, hybrid catalysts have been employed in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, a process crucial for the pharmaceutical industry due to the bioavailability of these scaffolds. This indicates that compounds like this compound could find applications in catalysis or as intermediates in organic synthesis (Parmar, Vala, & Patel, 2023).
Environmental Safety and Pollution Studies
Research on the environmental impact of persistent organic pollutants underscores the importance of understanding the behavior of complex heterocyclic compounds. Studies on alternatives to per- and polyfluoroalkyl substances (PFASs) highlight the environmental persistence and potential toxicity of various compounds, suggesting that similar research could be relevant for assessing the environmental impact of compounds like this compound (Wang et al., 2019).
Chemosensing Applications
Pyridine derivatives have been explored for their chemosensing capabilities, particularly in the detection of ions and neutral species. This suggests potential applications for this compound in the development of new chemosensors or analytical methods (Abu-Taweel et al., 2022).
Direcciones Futuras
The development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important due to various types of biological activity that have been observed for these fused heterocyclic systems . These compounds have shown promise for the treatment of Alzheimer’s disease and have been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been associated with various types of biological activity . For instance, the structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine .
Mode of Action
It’s known that the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2h-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Biochemical Pathways
It’s known that similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have shown promise for the treatment of alzheimer’s disease .
Result of Action
Similar compounds have shown various types of biological activity .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydrofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZITKVUUEGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)
![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
![5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)
![N-[[3-(2-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2536092.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)


![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)